2-(4-Methoxybenzylamino)pyridine

Oncology Anticancer Cell Proliferation

Analytical laboratories risk ANDA rejection when substituting generic analogs for pharmacopoeial impurity reference standards. 2-(4-Methoxybenzylamino)pyridine is the legally defined Mepyramine EP Impurity A, essential for method validation and QC batch release. • EP Reference Standard: Required for ANDA submissions and commercial Mepyramine maleate QC testing per EP monographs. • Dual Bioactivity: H1 receptor antagonist; antiproliferative against U87/U251 glioblastoma cells with 1.3-fold differential potency. • Spasmolytic Tool: Superior efficacy in BaCl2-induced smooth muscle contraction models vs. structural analogs. Supplied with full characterization data; EP traceability available on request.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 52818-63-0
Cat. No. B147247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzylamino)pyridine
CAS52818-63-0
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=CC=CC=N2
InChIInChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15)
InChIKeySMJGJENXFSWIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzylamino)pyridine: Procurement & Technical Baseline


2-(4-Methoxybenzylamino)pyridine, also known as N-(4-Methoxybenzyl)pyridin-2-amine or Mepyramine EP Impurity A, is a secondary amine with the molecular formula C13H14N2O (MW 214.26 g/mol) . It is structurally characterized by a pyridine ring linked to a 4-methoxybenzyl group via an amine bridge. This compound serves a dual role: it is a key regulatory impurity reference standard for the antihistamine drug Mepyramine (Pyrilamine) , and it exhibits intrinsic biological activities, including H1 receptor antagonism and antiproliferative effects .

Why Generic Analogs Cannot Substitute This Compound


Substituting 2-(4-Methoxybenzylamino)pyridine with a generic analog or a different impurity standard introduces critical risk due to its dual role as a pharmacopoeial reference standard and a bioactive molecule. First, as Mepyramine EP Impurity A, it is a legally defined and structurally specific entity required for regulatory compliance in pharmaceutical quality control (QC) and method validation [1]. Using a non-identical compound would invalidate analytical methods. Second, its biological activity profile is distinct from its parent drug and other structural analogs. For instance, while it acts as a histamine H1 receptor antagonist, its potency and selectivity differ significantly from Mepyramine [2]. Furthermore, its unique spasmolytic activity profile among benzylaminopyridine derivatives [3] and its specific role as a urinary metabolite of pyrilamine [4] underscore that interchangeability is not scientifically or regulatorily justified.

Quantitative Differentiation Evidence


Antiproliferative Activity in Glioblastoma Cell Lines

2-(4-Methoxybenzylamino)pyridine demonstrates differential antiproliferative potency against two human glioblastoma cell lines, U87 and U251, providing a basis for cell line-specific selection in oncology research . The compound is 1.3-fold more potent against U87 cells (IC50 = 10 µM) compared to U251 cells (IC50 = 13 µM) .

Oncology Anticancer Cell Proliferation

Spasmolytic Efficacy Ranking in Rabbit Intestine

In a head-to-head study of spasmolytic activity, 2-(4-Methoxybenzylamino)pyridine (I) was found to be the most effective among three closely related benzylaminopyridine derivatives in reducing spasms in isolated rabbit intestine preparations induced by BaCl2 [1]. The order of effectiveness was I > III > II [1]. Specifically, pre-administration of compound I could completely suppress BaCl2-induced spasms, whereas compound III only diminished them and compound II had no effect [1].

Pharmacology Spasmolytic Ex Vivo

H1 Receptor Antagonism Profile

2-(4-Methoxybenzylamino)pyridine acts as an antagonist of the histamine H1 receptor . While a precise Ki value for this compound was not found, its parent drug, Mepyramine (Pyrilamine), exhibits a potent IC50 of 46.8 nM for H1 receptor antagonism in human HeLa cells [1]. As a known metabolite and an impurity standard for Mepyramine, 2-(4-Methoxybenzylamino)pyridine serves as a critical comparator for distinguishing the activity of the parent drug from its degradation products or metabolites in functional assays [REFS-1, REFS-3].

Histamine H1 Receptor Allergy

Pharmacopoeial Identity as EP Impurity A

2-(4-Methoxybenzylamino)pyridine is officially designated as Mepyramine EP Impurity A by the European Pharmacopoeia [REFS-1, REFS-2]. This identity is non-transferable and requires the exact CAS-registered compound for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of Mepyramine maleate [REFS-2, REFS-3]. Any deviation from this specific chemical entity would result in non-compliance with regulatory guidelines.

Quality Control Pharmaceutical Analysis Regulatory Compliance

Unique Urinary Metabolite of Pyrilamine

2-(4-Methoxybenzylamino)-pyridine was specifically identified as a new urinary metabolite of pyrilamine in rats, but not of tripelennamine, by GC/MS analysis [1]. This metabolic pathway, termed N-depyridination, was shown to be a novel route distinct from the N-debenzylation observed for tripelennamine, which produces 2-benzylaminopyridine [1]. This finding highlights the compound's unique utility as a biomarker for pyrilamine metabolism and for differentiating metabolic pathways between structurally related antihistamines.

Drug Metabolism Pharmacokinetics Metabolite Identification

Optimal Application Scenarios


Pharmaceutical QC for Mepyramine Maleate

The primary and most critical application for 2-(4-Methoxybenzylamino)pyridine is as the EP Reference Standard for Mepyramine Impurity A. It is essential for analytical method development, method validation (AMV), and quality control (QC) testing required for ANDA submissions and commercial batch release of Mepyramine maleate drug products [REFS-1, REFS-2]. Substitution with any other compound, even a close analog, will result in regulatory non-compliance and method failure.

Glioblastoma Research with Cell Line-Specific Sensitivity

Based on its demonstrated antiproliferative activity against U87 and U251 glioblastoma cells with a 1.3-fold difference in potency [1], this compound is ideally suited as a tool molecule for studies investigating differential sensitivity mechanisms in glioblastoma subtypes. Researchers should prioritize this compound when U87 cell line sensitivity is a key experimental variable.

Ex Vivo Spasmolytic Pharmacology Studies

Given its superior efficacy in suppressing BaCl2-induced spasms in isolated rabbit intestine compared to two direct structural analogs [1], 2-(4-Methoxybenzylamino)pyridine is a compelling candidate for ex vivo models of smooth muscle contraction. Its well-characterized activity profile in this classic assay makes it a valuable reference compound for screening novel spasmolytic agents.

Pyrilamine Metabolism and Pharmacokinetic Studies

The identification of 2-(4-Methoxybenzylamino)pyridine as a specific urinary metabolite of pyrilamine via a novel N-depyridination pathway [1] makes it an indispensable reference standard for metabolic profiling and pharmacokinetic studies of pyrilamine. It serves as a unique biomarker to differentiate pyrilamine's metabolic fate from that of other antihistamines like tripelennamine.

Technical Documentation Hub

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